4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile
Description
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide-containing aromatic nitrile derivative featuring a 4,4-difluoropiperidine substituent. The difluoropiperidine moiety likely enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c13-12(14)5-7-16(8-6-12)19(17,18)11-3-1-10(9-15)2-4-11/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLXKEWPGKSISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:
Formation of 4,4-Difluoropiperidine: This intermediate can be synthesized by reacting t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane.
Sulfonylation: The 4,4-difluoropiperidine is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.
Coupling with Benzonitrile: The final step involves coupling the sulfonylated piperidine intermediate with a benzonitrile derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and sulfonyl group can enhance binding affinity and specificity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their differences from 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile:
Key Observations:
Fluorination Impact: The 4,4-difluoropiperidine group in the target compound introduces strong electron-withdrawing effects and increased lipophilicity compared to non-fluorinated piperidine analogs like the compound in . Fluorination is known to enhance metabolic stability and binding affinity in drug design .
Steric Effects : The dual piperidine rings in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () create significant steric bulk, which may reduce solubility but improve target specificity in antitumor applications. In contrast, the target compound’s single difluoropiperidine group balances steric and electronic properties.
Aryl vs. Aliphatic Substituents : The phenylpiperazine sulfonyl group in introduces aromatic π-π interactions, whereas the aliphatic difluoropiperidine in the target compound may favor hydrophobic interactions in biological systems.
Biological Activity
4-((4,4-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C₁₈H₁₈F₂N₂O₂S
- Molecular Weight: 364.43 g/mol
- CAS Number: 1311255-54-5
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression and neurological disorders. The compound has been shown to effectively cross the blood-brain barrier, making it a candidate for treating central nervous system diseases.
Key Mechanisms:
- Protein Kinase Inhibition: The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR2) and FYN kinase, which are implicated in tumor angiogenesis and progression .
- Cell Signaling Modulation: It influences various signaling pathways that regulate cell proliferation and survival, particularly in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across several cancer types. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SKOV3 (Ovarian) | 0.5 | Inhibition of VEGFR2 |
| PC9 (Lung) | 0.8 | Combined inhibition with EGFR |
| MDA-MB-231 (Breast) | 1.2 | Induction of apoptosis via FYN inhibition |
The compound's ability to inhibit tumor growth was validated in animal models, where it demonstrated a reduction in tumor size and improved survival rates .
Neuroprotective Effects
The compound's capability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
-
Ovarian Cancer Treatment:
A study involving SKOV3 xenograft models showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the inhibition of angiogenesis through VEGFR2 blockade. -
Neuroprotection in Alzheimer's Disease:
In a murine model of Alzheimer’s disease, administration of the compound led to a decrease in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
